![molecular formula C12H28N2O4S2 B1392988 [2-(Ethylthio)ethyl]methylamine oxalate (2:1) CAS No. 1242339-06-5](/img/structure/B1392988.png)

[2-(Ethylthio)ethyl]methylamine oxalate (2:1)

Overview

Description

Molecular Structure Analysis

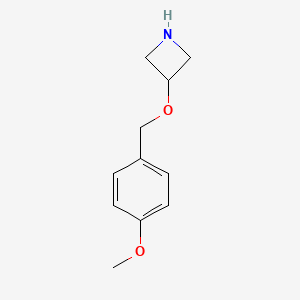

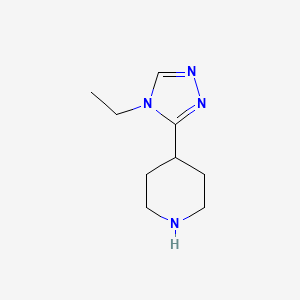

The molecular formula of “[2-(Ethylthio)ethyl]methylamine oxalate (2:1)” is C12H28N2O4S2 . The compound is a mixture or salt, which may affect its 3D structure .Physical And Chemical Properties Analysis

“[2-(Ethylthio)ethyl]methylamine oxalate (2:1)” has a molecular weight of 328.5 g/mol . It has 4 hydrogen bond donors, 8 hydrogen bond acceptors, and 9 rotatable bonds . Its exact mass and monoisotopic mass are both 328.14904973 g/mol . The topological polar surface area is 149 Ų . The compound has a heavy atom count of 20 , and its complexity, as computed by Cactvs, is 103 .Scientific Research Applications

Polyamine Analogue in Antitumor Agents : N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane (CPENSpm), a polyamine analogue similar to [2-(Ethylthio)ethyl]methylamine, demonstrates cytotoxic activity in certain cell types. This compound induces programmed cell death (PCD) in sensitive cells, potentially due to oxidative stress from H2O2 production. This suggests a new class of antineoplastic agents (Ha, Woster, Yager, & Casero, 1997).

Methylotrophic Bacteria and Amine Oxidase : A study on a methylotrophic bacterium (Arthrobacter species) growing on methylamine or ethylamine found high levels of amine oxidase activity. This enzyme plays a key role in the metabolism of methylated amines and produces H2O2, which suggests its importance in the bacterium's growth and survival (Levering, Dijken, Veenhuis, & Harder, 1981).

Chemotherapy Mechanism Analysis : In chemotherapy, agents like mechlorethamine induce DNA-protein cross-links that block DNA replication. A study found that mechlorethamine cross-links cysteine thiols in proteins to guanine in DNA, shedding light on the mechanisms of such chemotherapy drugs (Michaelson-Richie et al., 2011).

Alkylation in Thiazoline Systems : Research into N,N-Dimethyl-2-(alkylthio)ethylamines, which are structurally related to [2-(Ethylthio)ethyl]methylamine, explored their alkylation properties. These studies provide insights into the reactivity of sulfur- and nitrogen-containing compounds, which are significant in the synthesis of various chemical compounds (Ohara, Akiba, & Inamoto, 1983).

Protease Inhibitor Interaction : Methylamine reacts with the plasma protease inhibitor alpha 2-macroglobulin, forming a covalent modification. This study helps understand the chemical properties and potential interactions of similar amines in biological systems (Swenson & Howard, 1979).

Marine Biology - Alkylamine Uptake : A study on Cyclotella cryptica, a marine diatom, showed that it can concentrate methylamine and other alkylamines. Understanding such mechanisms is crucial for comprehending nutrient uptake in marine ecosystems (Wheeler & Hellebust, 1981).

Enzyme Electron Transfer Studies : Intermolecular electron transfer in the methylamine dehydrogenase-amicyanin complex was studied, contributing to the understanding of enzyme reactions and electron transfer mechanisms (Bishop & Davidson, 1995).

properties

IUPAC Name |

2-ethylsulfanyl-N-methylethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C5H13NS.C2H2O4/c2*1-3-7-5-4-6-2;3-1(4)2(5)6/h2*6H,3-5H2,1-2H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJWUAQHTKTMKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCNC.CCSCCNC.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Ethylthio)ethyl]methylamine oxalate (2:1) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

carbohydrazide](/img/structure/B1392907.png)

![1,8-Diazaspiro[4.5]decane dihydrochloride](/img/structure/B1392909.png)

![Methyl 7-tosyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate](/img/structure/B1392913.png)

![4-methoxy-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B1392917.png)

![6,6-Difluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B1392923.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1392925.png)

![2-Chloro-5-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1392928.png)